5alpha-Furostan

CAS No.:

Cat. No.: VC1829190

Molecular Formula: C27H46O

Molecular Weight: 386.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H46O |

|---|---|

| Molecular Weight | 386.7 g/mol |

| IUPAC Name | (1R,2S,4S,7S,8R,9S,12S,13S,18R)-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane |

| Standard InChI | InChI=1S/C27H46O/c1-17(2)9-12-23-18(3)25-24(28-23)16-22-20-11-10-19-8-6-7-14-26(19,4)21(20)13-15-27(22,25)5/h17-25H,6-16H2,1-5H3/t18-,19-,20-,21+,22+,23?,24+,25+,26+,27+/m1/s1 |

| Standard InChI Key | CTYOUOHIEXEYAW-IJOMSEEBSA-N |

| Isomeric SMILES | C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CCCC5)C)C)OC1CCC(C)C |

| SMILES | CC1C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCCC5)C)C)CCC(C)C |

| Canonical SMILES | CC1C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCCC5)C)C)CCC(C)C |

Introduction

Chemical Structure and Properties

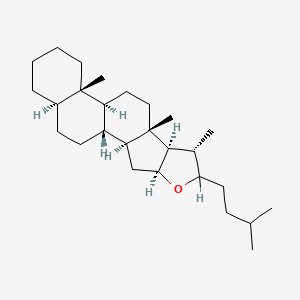

5alpha-Furostan (C27H46O) is a steroid compound with a molecular weight of 386.7 g/mol, characterized by a unique furan ring fused to the steroid nucleus . It belongs to the furostanol saponin class, which are glycosylated derivatives of furostanol. The structure features multiple chiral centers and a distinctive 5-alpha configuration, which significantly influences its biological activity.

The IUPAC name of 5alpha-Furostan is (1R,2S,4S,7S,8R,9S,12S,13S)-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.0^2,9^.0^4,8^.0^13,18^]icosane . This complex nomenclature reflects the multiple stereogenic centers present in the molecule.

Table 1: Chemical and Physical Properties of 5alpha-Furostan

| Property | Value |

|---|---|

| Molecular Formula | C27H46O |

| Molecular Weight | 386.7 g/mol |

| CAS Registry Number | 34783-87-4 |

| ChEBI ID | CHEBI:24130 |

| DSSTox Substance ID | DTXSID50425885 |

| InChIKey | CTYOUOHIEXEYAW-ACOCQKODSA-N |

5alpha-Furostan possesses a complex structure that includes a tetracyclic steroid core with an attached furan ring, making it an important scaffold for various bioactive compounds . The spectroscopic properties of 5alpha-Furostan have been studied using various techniques including NMR, FTIR, and mass spectrometry, which help in its identification and characterization .

Natural Sources and Occurrence

5alpha-Furostan is primarily found as part of complex saponins in several plant families. It is commonly encountered in plants belonging to the Liliaceae family and related families. Notable sources include species of Tribulus, particularly Tribulus terrestris and Tribulus parvispinus, which are known to produce a variety of furostanol and spirostanol saponins .

These plants synthesize 5alpha-Furostan-based compounds as part of their natural defense mechanisms. The furostanol saponins derived from 5alpha-Furostan typically exist as complex glycosides in plants, with various sugar moieties attached to the aglycone structure . The specific sugar attachments play crucial roles in determining the biological activities of these compounds.

In Tribulus terrestris, a plant widely used in traditional medicine across various cultures, furostanol saponins are among the primary bioactive constituents. These compounds contribute significantly to the plant's reported therapeutic properties .

Synthesis and Characterization

The synthesis of 5alpha-Furostan typically involves organic synthesis techniques starting from cholesterol or other sterol derivatives. These methods employ selective functional group modifications to convert cholestane derivatives into furostanol structures. The synthesis pathway usually requires multiple steps, including selective oxidations, reductions, and functional group transformations.

Spectroscopic methods are essential for characterizing 5alpha-Furostan and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural determination, with both 1H and 13C NMR providing critical information about the stereochemistry and conformation of the molecule . Mass spectrometry (MS) is equally important for confirming molecular weight and fragmentation patterns, which assist in structural elucidation .

The structural characterization of furostanol saponins derived from 5alpha-Furostan typically involves detailed spectroscopic analysis, including two-dimensional NMR techniques such as COSY, HSQC, HMBC, and ROESY experiments . These methods help establish the precise connectivity and stereochemistry of the aglycone as well as the positions and identities of attached sugar moieties.

Furostanol Saponins: Glycosylated Derivatives

Furostanol saponins are glycosylated derivatives of 5alpha-Furostan that exhibit diverse biological activities. These compounds typically contain one or more sugar chains attached at the C-3 and C-26 positions of the aglycone . The sugar components commonly include glucose, galactose, rhamnose, and xylose in various combinations and linkage patterns.

Table 2: Examples of Furostanol Saponins Derived from 5alpha-Furostan

The structural diversity of furostanol saponins arises from variations in the oxidation state of the aglycone, the position and nature of functional groups, and the composition of attached sugar chains . These structural variations significantly influence their biological activities and pharmacological properties.

Biological Activities

5alpha-Furostan and its derivatives exhibit a wide range of biological activities, making them subjects of considerable research interest. The biological effects of 5alpha-Furostan are believed to involve interactions with cellular receptors related to growth regulation and hormonal signaling.

Compounds similar to 5alpha-Furostan have been shown to modulate plant growth by mimicking natural hormones such as brassinosteroids. This property highlights their potential applications in agriculture as plant growth regulators.

5alpha-Furostan exhibits significant phytotoxicity at certain concentrations, suggesting potential uses in agricultural applications such as weed control. Additionally, its structural similarity to other bioactive compounds makes it a candidate for further research into novel therapeutic agents.

Cytotoxic Properties of Furostanol Saponins

One of the most extensively studied biological activities of furostanol saponins derived from 5alpha-Furostan is their cytotoxic potential against various cancer cell lines. Several studies have demonstrated significant anticancer properties of these compounds .

Table 3: Cytotoxic Activity of Selected Furostanol Saponins

Research by Perrone et al. (2005) demonstrated that certain furostanol saponins isolated from Tribulus parvispinus exhibited potent cytotoxic activity against U937 (human leukemic monocyte lymphoma) cells . The compound (25R)-26-O-β-D-glucopyranosyl-5α-furostan-3β,22α,26-triol showed significant activity with an IC50 value of 0.5 μM, while the related spirostanol saponin gitonin showed even higher activity with an IC50 of 0.1 μM .

These findings suggest that furostanol saponins may have potential applications in cancer therapy. The structural features that contribute to their cytotoxic activities are subjects of ongoing investigation, with particular focus on the roles of the aglycone structure and specific sugar attachments .

Structure-Activity Relationships

The biological activities of 5alpha-Furostan derivatives are closely linked to their structural features. Research indicates that both the aglycone structure and the attached sugar moieties play crucial roles in determining their biological properties .

The presence of specific functional groups, such as hydroxyl groups at particular positions, significantly influences the biological activity. For instance, the presence of hydroxyl groups at C-3 and C-22 positions appears to be important for the cytotoxic activity of furostanol saponins .

The sugar chains attached to the aglycone also contribute significantly to the biological activities of these compounds. The type, number, and arrangement of sugar moieties can dramatically affect the bioavailability, membrane permeability, and receptor binding properties of furostanol saponins .

Ongoing research aims to establish clear structure-activity relationships for furostanol saponins, which could guide the development of more potent and selective compounds for various applications.

Research Applications and Future Perspectives

5alpha-Furostan and its derivatives have potential applications in multiple fields, including agriculture, pharmacology, and medicine. Their diverse biological activities make them promising candidates for drug development and agricultural applications .

In agriculture, the phytotoxic properties of 5alpha-Furostan suggest potential applications in weed control. Additionally, the ability of furostanol derivatives to modulate plant growth could lead to the development of new plant growth regulators.

In medicine, the cytotoxic properties of furostanol saponins against cancer cell lines highlight their potential in anticancer drug development . Further research is needed to optimize these compounds for enhanced potency, selectivity, and reduced toxicity.

The structural complexity of 5alpha-Furostan and its derivatives presents opportunities for medicinal chemists to explore structure-activity relationships and develop novel compounds with improved properties. Future research should focus on establishing clear correlations between structural features and biological activities, which could guide rational drug design efforts.

Additionally, more extensive studies on the pharmacokinetics, metabolism, and toxicity of these compounds are necessary to evaluate their potential as therapeutic agents. The development of synthetic methodologies to access structurally diverse libraries of furostanol derivatives would facilitate such research endeavors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume